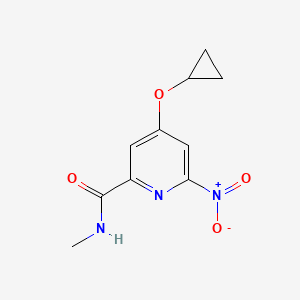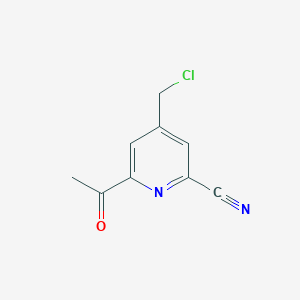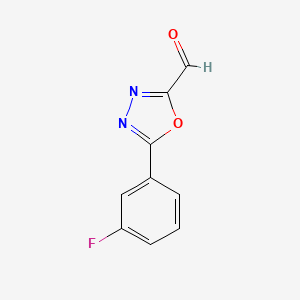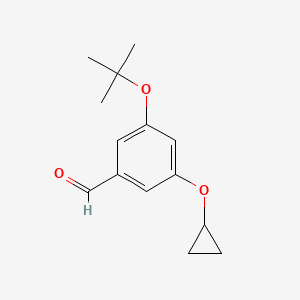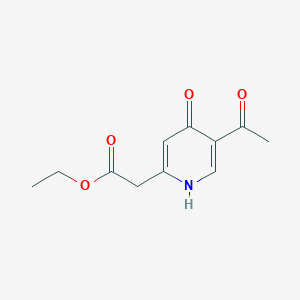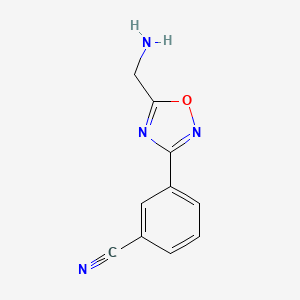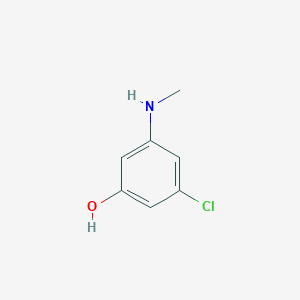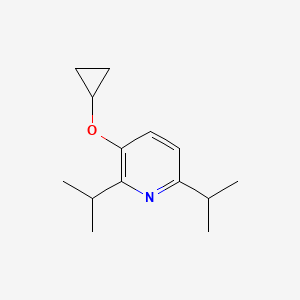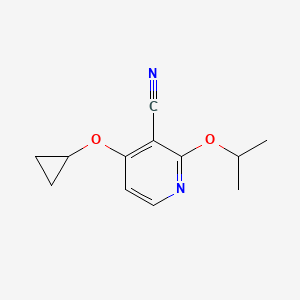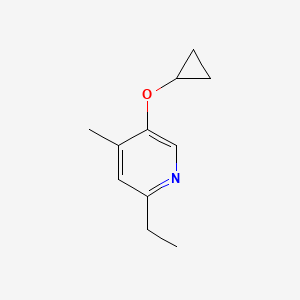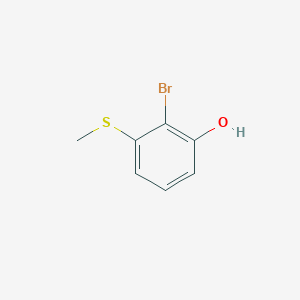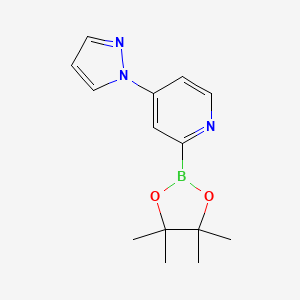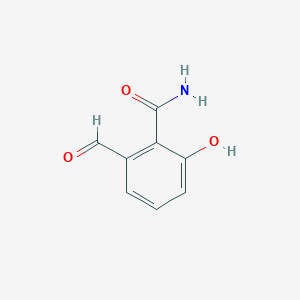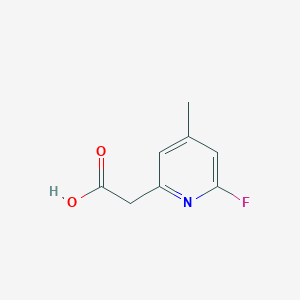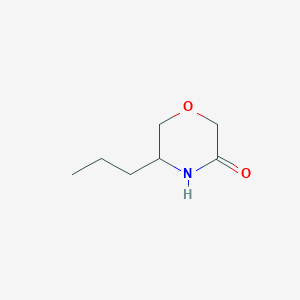
5-Propylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propylmorpholin-3-one is an organic compound that belongs to the class of morpholinones It consists of a morpholine ring substituted with a propyl group at the 5-position and a ketone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides. The reaction typically proceeds through a sequence of coupling, cyclization, and reduction reactions. For example, starting from 1,2-amino alcohols, the intermediate is formed by coupling with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally reduction to yield the desired morpholinone .
Industrial Production Methods
Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. One such method involves the use of transition metal catalysis, which allows for efficient and stereoselective synthesis. The process can be optimized for large-scale production by employing solid-phase synthesis techniques and using readily available starting materials .
Análisis De Reacciones Químicas
Types of Reactions
5-Propylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Propylmorpholin-3-ol.
Substitution: Various substituted morpholinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Propylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 5-Propylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the propyl and ketone substitutions.
4-Morpholin-3-one: Similar structure but with different substitution patterns.
N-Substituted Morpholinones: Compounds with various substituents on the nitrogen atom.
Uniqueness
5-Propylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ketone functionality allows for unique interactions with molecular targets and provides opportunities for further functionalization .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
5-propylmorpholin-3-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-6-4-10-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
Clave InChI |
ABRSYFJLBXYWCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


